(1-ethyl-1H-pyrazol-5-yl)methanol
Overview
Description
“(1-ethyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3 . This code provides a specific description of the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 126.16 .
Scientific Research Applications
Antimicrobial and Anticancer Agents
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which showed significant antimicrobial and anticancer activities. Among these, certain compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of α-Amino Esters
Mabrouk et al. (2020) focused on the synthesis of pyrazolyl α-amino esters derivatives. This research provided an economical synthesis strategy for these products, which can lead to new active biomolecules. The study highlighted the potential of these derivatives in medicinal chemistry (Mabrouk et al., 2020).
Optical Properties in Fluorescent Compounds
Zheng et al. (2011) designed and synthesized fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety. Their study explored the optical properties of these compounds, offering insights into their applications in fluorescence-based technologies (Zheng et al., 2011).
Catecholase Activity Investigations
Mouadili et al. (2013) reported on copper (II) complexes with pyrazole and pyridine-based ligands for catecholase activities. This research is significant in catalysis, particularly in mimicking enzymatic activities (Mouadili et al., 2013).
Synthesis of Pyrazolyl-1,2,3-Triazolyl Methanones
Cao, Quan, and Dong (2008) synthesized novel (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones, which could have applications in the development of new compounds for pharmaceutical or agrochemical purposes (Cao, Quan, & Dong, 2008).
Application in Radiochemistry
Schweifer et al. (2010) worked on the synthesis of bipyridine analogues of metomidate for conjugation with the 99mTc(I)-tricarbonyl complex, demonstrating the potential of these compounds in radiochemistry and medical imaging (Schweifer et al., 2010).
Pyrazole Alkaloids in Watermelon Seeds
Kikuchi et al. (2015) isolated novel pyrazole alkaloids from watermelon seeds, contributing to the understanding of natural products chemistry and potential pharmacological activities (Kikuchi et al., 2015).
Ultrasound-Promoted Synthesis
Trilleras et al. (2013) demonstrated the synthesis of dihydropyrazole derivatives under sonication conditions, offering a more efficient and eco-friendly method in organic synthesis (Trilleras et al., 2013).
Properties
IUPAC Name |
(2-ethylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSHTTWILBTVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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